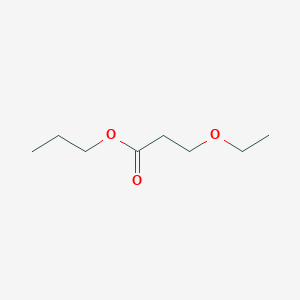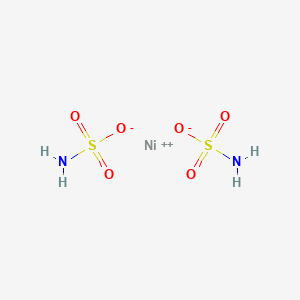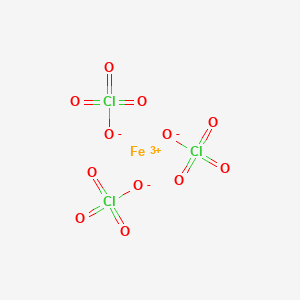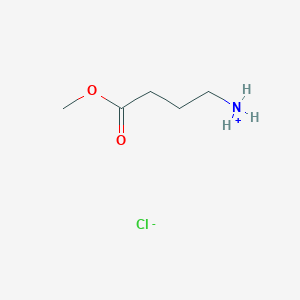
Yttrium oxide sulfide (Y2O2S)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yttrium oxide sulfide (Y2O2S) is a compound that has gained significant attention in the scientific community due to its unique properties. It is a rare earth compound that has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and bioimaging. In
Wissenschaftliche Forschungsanwendungen
Yttrium oxide sulfide (Y2O2S) has been extensively studied for its potential applications in various fields. In optoelectronics, it has been used as a phosphor material for white light-emitting diodes (LEDs) due to its high luminescence efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds due to its high surface area and redox properties. In bioimaging, it has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to enhance image contrast.
Wirkmechanismus
The mechanism of action of Yttrium oxide sulfide (Y2O2S) is not fully understood. However, it is believed that its unique properties such as high surface area, redox properties, and luminescence efficiency play a crucial role in its various applications. In optoelectronics, Yttrium oxide sulfide (Y2O2S) absorbs energy from a light source and emits light at a longer wavelength. In catalysis, Yttrium oxide sulfide (Y2O2S) acts as a redox catalyst, facilitating the oxidation of organic compounds. In bioimaging, Yttrium oxide sulfide (Y2O2S) enhances image contrast by altering the magnetic properties of the surrounding tissue.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Yttrium oxide sulfide (Y2O2S) are not well studied. However, studies have shown that Yttrium oxide sulfide (Y2O2S) is biocompatible and does not cause any significant toxicity or adverse effects in vitro and in vivo. It has also been shown to have low cytotoxicity and hemolytic activity, making it a potential candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its unique properties such as high surface area, redox properties, and luminescence efficiency, which make it a versatile compound for various applications. However, the limitations of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its high cost, difficulty in synthesis, and limited availability.
Zukünftige Richtungen
There are several future directions for the study of Yttrium oxide sulfide (Y2O2S). In optoelectronics, future research could focus on improving the luminescence efficiency of Yttrium oxide sulfide (Y2O2S) for more efficient white LED production. In catalysis, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) as a catalyst for other organic reactions. In bioimaging, future research could focus on developing Yttrium oxide sulfide (Y2O2S)-based contrast agents with improved imaging properties. Additionally, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) in other fields such as energy storage and environmental remediation.
Conclusion:
In conclusion, Yttrium oxide sulfide (Y2O2S) is a rare earth compound that has gained significant attention in the scientific community due to its unique properties. It has potential applications in various fields such as optoelectronics, catalysis, and bioimaging. Its mechanism of action is not fully understood, but it is believed that its unique properties play a crucial role in its various applications. While Yttrium oxide sulfide (Y2O2S) has several advantages for lab experiments, it also has limitations such as its high cost and limited availability. Future research could focus on improving the properties of Yttrium oxide sulfide (Y2O2S) for more efficient and effective applications in various fields.
Synthesemethoden
The synthesis of Yttrium oxide sulfide (Y2O2S) can be achieved through several methods such as solid-state reaction, sol-gel method, and hydrothermal synthesis. Solid-state reaction involves mixing yttrium oxide and sulfur in a vacuum or inert atmosphere at high temperatures. Sol-gel method involves the hydrolysis of yttrium alkoxide followed by the addition of sulfur-containing compounds. Hydrothermal synthesis involves the reaction of yttrium salts and sulfur sources in an aqueous solution at high temperatures and pressures.
Eigenschaften
CAS-Nummer |
12340-04-4 |
|---|---|
Produktname |
Yttrium oxide sulfide (Y2O2S) |
Molekularformel |
O3S3Y4 |
Molekulargewicht |
499.8 g/mol |
IUPAC-Name |
oxygen(2-);yttrium(3+);trisulfide |
InChI |
InChI=1S/3O.3S.4Y/q6*-2;4*+3 |
InChI-Schlüssel |
GFKJCVBFQRKZCJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
Andere CAS-Nummern |
12340-04-4 |
Synonyme |
Y2O2S yttrium oxide sulfide yttrium oxysulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















